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molecular formula C13H13O2P B188468 (Diphenylphosphoryl)methanol CAS No. 884-74-2

(Diphenylphosphoryl)methanol

Cat. No. B188468
M. Wt: 232.21 g/mol
InChI Key: NSLPWSVZTYOGDO-UHFFFAOYSA-N
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Patent
US08481746B2

Procedure details

Hydroxymethyl diphenylphosphine oxide was prepared according to Lawrence & Jackson [J. Chem. Soc., Perkin Trans. 2002, 1, 2260]. To a mixture of HCl (18.9 ml) and aqueous formaldehyde (18.9 ml, 37 wt %) was added diphenyl chlorophosphine (2.80 ml, 10.6 mmol). The reaction mixture was heated to 100° C. for 18 hours under a nitrogen atmosphere. The reaction was neutralized with aqueous NaHCO3, and the aqueous phase was extracted with CH2Cl2 (3×30 ml). The organic phase was dried with anhydrous Na2SO4. Hydroxymethyl diphenylphosphine oxide (2.907 g, 89% yield) was obtained after evaporation of the solvent as a colorless oil.
Name
Quantity
18.9 mL
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C=[O:3].[C:4]1([P:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)Cl)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:18]([O-])(O)=[O:19].[Na+]>>[OH:19][CH2:18][P:10](=[O:3])([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
18.9 mL
Type
reactant
Smiles
Cl
Name
Quantity
18.9 mL
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(Cl)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydroxymethyl diphenylphosphine oxide was prepared
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2 (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with anhydrous Na2SO4

Outcomes

Product
Name
Type
product
Smiles
OCP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.907 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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